

Comprehensive Analytical Characterization of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Aminophenyl)-1H-pyridin-2-one

Cat. No.: B111622

[Get Quote](#)

Abstract

This application note provides a detailed guide to the essential analytical techniques for the comprehensive characterization of **1-(4-Aminophenyl)-1H-pyridin-2-one** (CAS No: 13143-47-0). This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including novel factor Xa (fXa) inhibitors.^[1] Rigorous characterization is paramount to ensure its identity, purity, and quality for downstream applications in research and drug development. We present field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), alongside a robust method for purity assessment using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a reliable quality control workflow.

Introduction and Significance

1-(4-Aminophenyl)-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone ring linked to an aminophenyl moiety. Its structural components make it a valuable building block in medicinal chemistry.^[2] The pyridinone scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, while the primary aromatic amine provides a reactive handle for further synthetic modifications.^[2] Given its role as a precursor, a well-defined analytical strategy is not just a regulatory requirement but a scientific necessity to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.

This document outlines a multi-technique approach, ensuring an orthogonal and comprehensive analysis of the compound's identity and purity.

Physicochemical Properties

A foundational step in characterization is the documentation of basic physical and chemical properties. These constants serve as initial identity checks for a newly synthesized batch.

Property	Value	Source(s)
Chemical Formula	C ₁₁ H ₁₀ N ₂ O	[3]
Molecular Weight	186.21 g/mol	Calculated
CAS Number	13143-47-0	[3]
Appearance	Off-White to Pale Beige Solid	[4]
Melting Point	224-227 °C (decomposes)	[3]
Solubility	Slightly soluble in Chloroform, Methanol	[4]

Integrated Analytical Workflow

A robust characterization relies on the integration of multiple analytical techniques. Spectroscopic methods confirm the molecular structure, while chromatography assesses purity. The following workflow illustrates the logical progression from initial identity confirmation to final purity assessment.

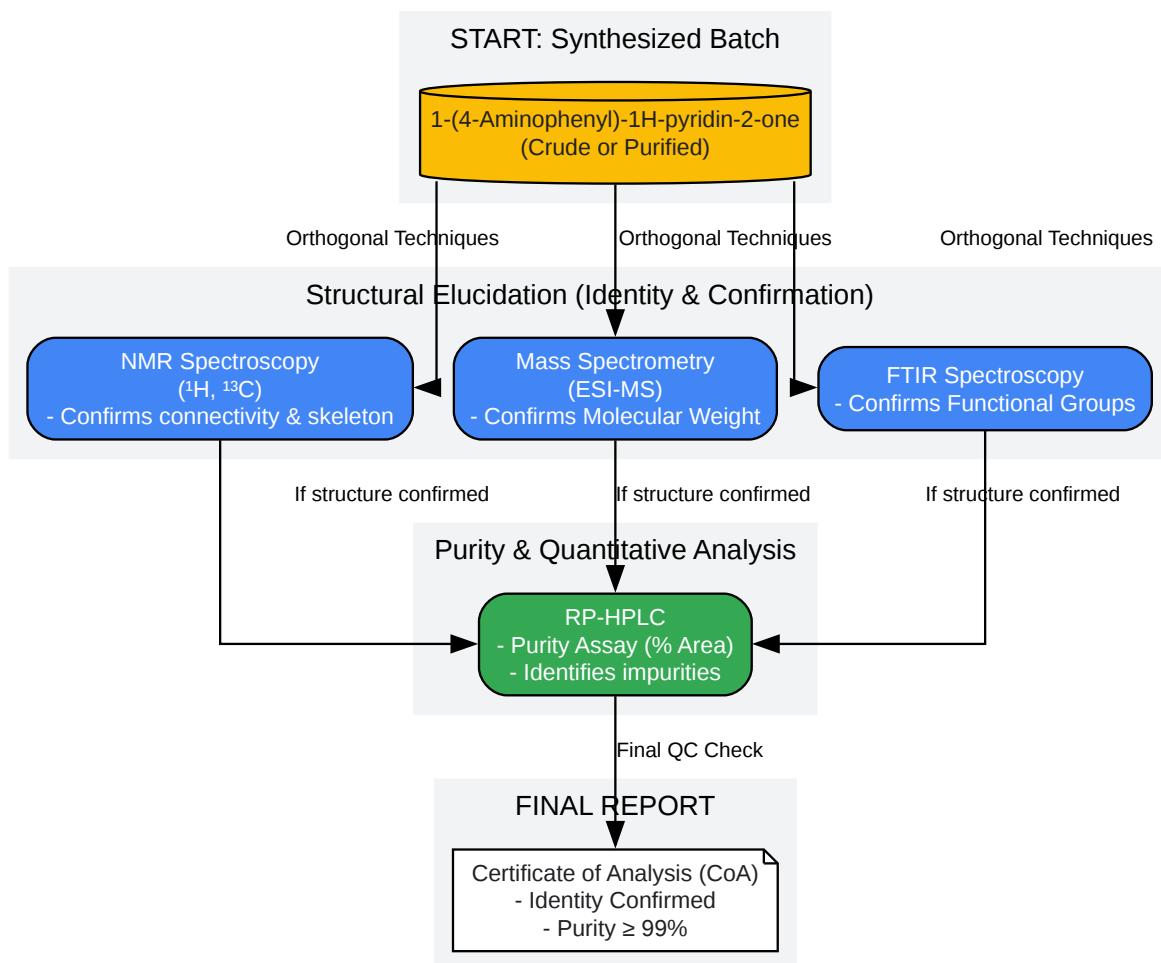

[Click to download full resolution via product page](#)

Figure 1: Integrated workflow for the characterization of **1-(4-Aminophenyl)-1H-pyridin-2-one**.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ^1H NMR confirms the proton environment and their connectivity through spin-spin coupling, while ^{13}C NMR verifies the carbon skeleton. The choice of DMSO-d₆ as a solvent is strategic; it readily dissolves the analyte and its residual water peak does not obscure key

signals. Furthermore, the amine ($-\text{NH}_2$) and potential pyridinone tautomer protons are observable in DMSO-d_6 .

Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~ 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Ensure complete dissolution.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[\[5\]](#)[\[6\]](#)
- ^1H NMR Acquisition:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32 scans.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024-2048 scans (or more, as needed for signal-to-noise).
 - Reference: DMSO-d_6 solvent peak at 39.52 ppm.

Expected Data & Interpretation:

¹ H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Pyridinone-H	~7.6 - 7.8	Doublet of doublets	1H	H-6
Aromatic-H	~7.3 - 7.5	Multiplet	3H	H-4, H-5, Phenyl H
Aromatic-H	~7.1 - 7.2	Doublet	2H	Phenyl H (ortho to N)
Pyridinone-H	~6.4 - 6.6	Doublet	1H	H-3
Aromatic-H	~6.6 - 6.8	Doublet	2H	Phenyl H (ortho to NH ₂)
Amine-H	~5.0 - 5.5	Broad singlet	2H	-NH ₂

¹³ C NMR (Predicted)	Chemical Shift (δ , ppm)	Assignment
Carbonyl	~160 - 165	C=O (Pyridinone)
Aromatic	~145 - 150	C-NH ₂
Aromatic	~130 - 142	C-3, C-4, C-5, C-6
Aromatic	~125 - 130	Phenyl C-H
Aromatic	~115 - 120	Phenyl C-H
Aromatic	~105 - 110	C-N (Pyridinone)

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and reliable technique for confirming the presence of key functional groups.^[7] The spectrum provides a molecular "fingerprint." For this molecule, we expect to see characteristic stretches for the secondary amide (pyridinone C=O), the primary amine (N-H), and aromatic C=C bonds. Using a KBr pellet is a standard method for solid samples that avoids solvent interference.

Protocol: FTIR Analysis (KBr Pellet)

- Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent disc.
- Acquisition:
 - Instrument: Any standard FTIR spectrometer.
 - Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: 16-32 scans.
- Background: Collect a background spectrum of the empty sample compartment.

Expected Data & Interpretation:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3450 - 3200	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3100 - 3000	C-H Stretch	Aromatic Rings
~1650	C=O Stretch (Amide I)	Pyridinone
1620 - 1580	N-H Bend / C=C Stretch	Amine / Aromatic Rings
1550 - 1450	C=C Stretch	Aromatic Rings
1300 - 1200	C-N Stretch	Aryl-Amine, N-Aryl

Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, minimizing fragmentation and clearly showing the molecular ion. Running in both positive and negative ion modes can provide complementary information. The fragmentation pattern can offer further structural confirmation. [8]

Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile/water (50:50 v/v).
- **Instrumentation:** A quadrupole, time-of-flight (TOF), or similar mass spectrometer equipped with an ESI source.
- **Acquisition Parameters (Positive Ion Mode):**
 - Infusion: Infuse the sample solution directly at a flow rate of 5-10 μ L/min.
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Nebulizer Gas (N_2): Set according to instrument recommendations.
 - Drying Gas (N_2): 250 - 350 °C.
 - Mass Range: m/z 50 - 500.

Expected Data & Interpretation:

- **Molecular Ion:** A prominent peak should be observed at m/z 187.08 corresponding to the protonated molecule, $[M+H]^+$.
- **High-Resolution MS (HRMS):** For exact mass, the calculated value for $[C_{11}H_{11}N_2O]^+$ is 187.0866. An observed mass within 5 ppm of this value provides high confidence in the elemental composition.
- **Fragmentation:** Tandem MS (MS/MS) of the m/z 187 peak may show characteristic losses, such as the loss of the aminophenyl group or fragments related to the pyridinone ring.

Chromatographic Purity Assessment

Expertise & Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reverse-phase (RP-HPLC) method is chosen due to the compound's moderate polarity.^{[9][10]} The C18 column provides excellent retention for aromatic compounds. An acidic mobile phase (using phosphate buffer) is selected to ensure the primary amine is protonated, leading to sharp, symmetrical peaks. UV detection is ideal as the molecule contains strong chromophores. This protocol includes system suitability tests (SST) to ensure the chromatographic system is performing adequately, making the method self-validating.^[11]

Protocol: RP-HPLC Purity Method

- Reagent & Sample Preparation:
 - Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
 - Mobile Phase B: Acetonitrile (HPLC grade).
 - Diluent: Acetonitrile/Water (50:50 v/v).
 - Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 x 4.6 mm, 5 µm (e.g., Luna, Zorbax)
Mobile Phase	Isocratic: 60% A / 40% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL
Run Time	15 minutes

- System Suitability Test (SST):
 - Perform five replicate injections of the sample solution.
 - The system is deemed suitable for use if the following criteria are met:
 - Tailing Factor (Asymmetry): ≤ 1.5
 - Relative Standard Deviation (RSD) of Peak Area: $\leq 2.0\%$
 - Theoretical Plates (N): ≥ 2000
- Analysis & Calculation:
 - Inject the sample solution.
 - Integrate all peaks.
 - Calculate the purity by the area percent method:
 - $\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Conclusion

The analytical strategy detailed in this application note provides a comprehensive and robust framework for the characterization of **1-(4-Aminophenyl)-1H-pyridin-2-one**. By combining the structural elucidation power of NMR, FTIR, and MS with the quantitative purity assessment of HPLC, researchers and developers can ensure the quality and integrity of this vital chemical intermediate. Adherence to these protocols will facilitate reliable and reproducible results, supporting successful outcomes in synthetic chemistry and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-AMINO-PHENYL)-1H-PYRIDIN-2-ONE | 13143-47-0 [chemicalbook.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholiny)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]
- 5. growingscience.com [growingscience.com]
- 6. rsc.org [rsc.org]
- 7. Application of Fourier transform infrared spectroscopy (FTIR) for protozoan analysis: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl)propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comprehensive Analytical Characterization of 1-(4-Aminophenyl)-1H-pyridin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b111622#analytical-techniques-for-characterizing-1-4-aminophenyl-1h-pyridin-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com